3-Heptadecoxypropane-1,2-diol
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Description
“3-Heptadecoxypropane-1,2-diol” is a chemical compound with the molecular formula C20H42O31. However, there is limited information available about this specific compound. It’s worth noting that it shares a similar structure with 3-Monochloropropane-1,2-diol (3-MCPD), which is a well-studied compound2.
Synthesis Analysis
The synthesis of similar compounds, like 1,2-diols, can be achieved through various methods. For instance, lithiated epoxides can react stereospecifically with boronates to give syn-1,2-diols3. However, the specific synthesis process for “3-Heptadecoxypropane-1,2-diol” is not readily available in the literature.Molecular Structure Analysis
The molecular structure of “3-Heptadecoxypropane-1,2-diol” is not explicitly mentioned in the available resources. However, based on its name, it can be inferred that it has a propane-1,2-diol backbone with a heptadecoxy (17 carbon alkoxy) group attached at the 3rd carbon.Chemical Reactions Analysis
The specific chemical reactions involving “3-Heptadecoxypropane-1,2-diol” are not readily available. However, similar compounds like 3-MCPD can undergo various reactions. For instance, 3-MCPD can form during food processing when fat- and salt-based foods are treated at high temperatures4.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Heptadecoxypropane-1,2-diol” are not explicitly mentioned in the available resources. However, similar compounds like 3-MCPD are colorless liquids6.Safety And Hazards
The specific safety and hazards associated with “3-Heptadecoxypropane-1,2-diol” are not readily available. However, similar compounds like 3-MCPD are considered potentially carcinogenic72.
Future Directions
Future research could focus on the reduction of similar compounds like 3-MCPD in food products, as they are considered potential carcinogens8. Green nanomaterials synthesis for 3-MCPDE reduction is a promising area of research9.
Please note that the information provided is based on the available resources and may not fully cover “3-Heptadecoxypropane-1,2-diol”. Further research and studies are needed to provide a more comprehensive understanding of this compound.
properties
IUPAC Name |
3-heptadecoxypropane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(22)18-21/h20-22H,2-19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJIYBACSXLSEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOCC(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921208 |
Source
|
Record name | 3-(Heptadecyloxy)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20921208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Heptadecoxypropane-1,2-diol | |
CAS RN |
113817-63-3 |
Source
|
Record name | 1-O-Heptadecylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113817633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Heptadecyloxy)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20921208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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